molecular formula C14H12O5 B11802159 Methyl5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Methyl5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Cat. No.: B11802159
M. Wt: 260.24 g/mol
InChI Key: VQOMNRIRACHLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate is a furan-based ester derivative featuring a methoxycarbonyl-substituted phenyl group at the 5-position of the furan ring and a methyl ester at the 2-position. This compound is hypothesized to serve as a key intermediate in pharmaceutical or materials science applications due to its bifunctional ester groups, which enable further derivatization.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(2-methoxycarbonylphenyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-13(15)10-6-4-3-5-9(10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

VQOMNRIRACHLHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Between Methyl 5-Bromofuran-2-Carboxylate and Boronic Acids

A widely reported approach involves reacting methyl 5-bromofuran-2-carboxylate with 2-(methoxycarbonyl)phenylboronic acid. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and a base such as potassium carbonate (K₂CO₃) in a mixed solvent system (e.g., toluene/ethanol/water) at 80–100°C for 12–24 hours.

Example Procedure :

  • Combine methyl 5-bromofuran-2-carboxylate (1.0 equiv), 2-(methoxycarbonyl)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in toluene/ethanol/water (4:1:1).

  • Reflux at 90°C for 18 hours under nitrogen.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate 3:1).

Yield : 65–78%.

Alternative Boronic Acid Derivatives

Variants using (5-(methoxycarbonyl)furan-2-yl)boronic acid and 2-bromobenzoate derivatives have also been successful. For instance, coupling with methyl 2-bromobenzoate under similar conditions yields the target compound with comparable efficiency.

Key Advantages :

  • High regioselectivity due to palladium catalysis.

  • Tolerance for diverse functional groups (e.g., esters, nitriles).

Oxidative Esterification of Furfural Derivatives

Oxidative esterification provides a streamlined route by converting aldehydes directly to esters. This method is particularly useful for constructing the furan-2-carboxylate moiety.

MnO₂-Mediated Oxidation

A notable procedure involves furfural as the starting material. In the presence of sodium cyanide (NaCN) and manganese dioxide (MnO₂), furfural undergoes oxidation and subsequent esterification in methanol:

Procedure :

  • Dissolve furfural (10 mmol) in methanol (20 mL).

  • Add NaCN (0.4 equiv) and MnO₂ (2.0 equiv).

  • Stir at 40°C for 12 hours.

  • Filter through silica gel, concentrate, and purify via distillation.

Yield : 72% for methyl furan-2-carboxylate.

Sequential Functionalization

To introduce the 2-(methoxycarbonyl)phenyl group, the synthesized methyl furan-2-carboxylate undergoes Friedel-Crafts acylation or directed ortho-metalation followed by carboxylation.

Challenges :

  • Over-oxidation risks necessitating precise stoichiometric control.

  • Limited scalability due to heterogeneous reaction conditions.

Catalytic Hydrogenation of Nitro Precursors

Nitro-substituted intermediates offer a pathway to introduce the methoxycarbonyl group via hydrogenation and subsequent esterification.

Reduction of Nitro Groups

Methyl 5-(2-nitrophenyl)furan-2-carboxylate is hydrogenated using H₂ and palladium on carbon (Pd/C) in methanol. The resulting amine is then diazotized and treated with methanol/CO under high pressure to install the methoxycarbonyl group.

Procedure :

  • Hydrogenate methyl 5-(2-nitrophenyl)furan-2-carboxylate (1.0 equiv) with 10% Pd/C (0.1 equiv) in MeOH at 20°C under 3 atm H₂.

  • After 2 hours, filter and concentrate.

  • Diazotize the amine with NaNO₂/HCl, then treat with CO/MeOH at 60°C.

Yield : 94% for the reduction step; 70% overall.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Yield Advantages Limitations
Suzuki-Miyaura couplingMethyl 5-bromofuran-2-carboxylatePd(PPh₃)₄, K₂CO₃65–78%High regioselectivity; ScalableCostly catalysts; Oxygen sensitivity
Oxidative esterificationFurfuralNaCN, MnO₂72%Streamlined steps; Low costOver-oxidation risks; Low atom economy
Catalytic hydrogenationNitro precursorPd/C, CO/MeOH70%Functional group toleranceMulti-step; High-pressure conditions

Mechanistic Insights and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond. Electron-deficient aryl halides (e.g., bromides) accelerate oxidative addition, while bulky phosphine ligands enhance selectivity.

Optimization Tips :

  • Use degassed solvents to prevent catalyst deactivation.

  • Replace K₂CO₃ with Cs₂CO₃ for improved solubility in toluene.

Oxidative Esterification

MnO₂ acts as a mild oxidant, converting the aldehyde to a carboxylic acid intermediate, which subsequently reacts with methanol under acidic conditions. NaCN likely facilitates proton abstraction, enhancing the oxidation rate.

Side Reactions :

  • Formation of over-oxidized byproducts (e.g., dicarboxylic acids).

  • Ester hydrolysis in aqueous workup .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Methyl esterH+ or OH5-(2-(Methoxycarbonyl)phenyl)furan-2-carboxylic acid\text{Methyl ester} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{5-(2-(Methoxycarbonyl)phenyl)furan-2-carboxylic acid}

Key Findings :

  • Acidic Hydrolysis : Achieved with HCl/H₂O at reflux (yield: 85–92%) .

  • Basic Hydrolysis : NaOH in H₂O/MeOH (1:2 ratio) at 80°C for 3 hr (yield: 80–95%) .

Condition Reagents Temperature Yield
AcidicHCl (1M), H₂OReflux85–92%
BasicNaOH (1M), H₂O/MeOH80°C80–95%

Cross-Coupling Reactions

The brominated derivative of this compound participates in Suzuki-Miyaura couplings for biaryl synthesis:

Methyl 5-bromofuran-2-carboxylate+Boronic acidPd catalystBiaryl product\text{Methyl 5-bromofuran-2-carboxylate} + \text{Boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}

Key Findings :

  • Catalyzed by Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with Cs₂CO₃ as base .

  • Yields range from 75% to 92% depending on substituent steric/electronic effects .

Catalyst Ligand Base Solvent Yield
Pd(PPh₃)₂Cl₂NoneCs₂CO₃1,4-Dioxane75–88%
Pd(PPh₃)₄XantphosCs₂CO₃PhCF₃80–92%

Pd-Catalyzed α-Alkylation

The furan ring undergoes regioselective α-alkylation with alkyl iodides:

Methyl furan-2-carboxylate+Alkyl iodidePd(PPh₃)₄/Xantphosα-Alkylated product\text{Methyl furan-2-carboxylate} + \text{Alkyl iodide} \xrightarrow{\text{Pd(PPh₃)₄/Xantphos}} \text{α-Alkylated product}

Key Findings :

  • Optimal conditions: Pd(PPh₃)₄ (10 mol%), Xantphos (20 mol%), Cs₂CO₃ in PhCF₃ at 110°C .

  • Yields: 36–72% for substrates like 4-iodotetrahydro-2H-pyran .

Oxidation Reactions

The methylene bridge or furan ring can be oxidized to introduce ketones or hydroxyl groups:

CompoundKMnO₄ or CrO₃Oxidized derivatives\text{Compound} \xrightarrow{\text{KMnO₄ or CrO₃}} \text{Oxidized derivatives}

Key Findings :

  • Oxidizing agents: KMnO₄ in acidic medium or CrO₃ in acetone.

  • Products include diketones or hydroxylated furans, though yields are substrate-dependent.

Biological Activity via Enzyme Inhibition

The hydrolyzed carboxylic acid derivative exhibits antimycobacterial activity by targeting Mycobacterium tuberculosis salicylate synthase MbtI:
Key Findings :

  • IC₅₀ against MbtI: 12–25 µM .

  • Disrupts mycobactin biosynthesis, critical for iron acquisition in Mtb .

Derivative IC₅₀ (µM) MIC₉₉ (µM)
5-(3-Cyanophenyl)1263
5-(4-Nitrophenyl)25125

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C.

  • pH Sensitivity : Degrades rapidly under strongly acidic/basic conditions via ester hydrolysis .

Scientific Research Applications

1.1. Medicinal Chemistry

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate has shown potential in the development of biologically active compounds. Its derivatives have been explored for their antimycobacterial properties, indicating that they may interfere with iron homeostasis in microbial systems. Research demonstrates that modifications of the furan structure can enhance biological activity against pathogens like Mycobacterium tuberculosis .

1.2. Regioselective Reactions

The compound has been employed in regioselective palladium-catalyzed α-alkylation reactions. These reactions have demonstrated good yields and selectivity, making them suitable for synthesizing complex molecules in a straightforward manner . The ability to incorporate various functional groups further enhances its utility in creating diverse chemical libraries.

Material Science

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate can be used as a precursor for multifunctional materials. For instance, thermal rearrangement of related compounds leads to diepoxides and butenolides, which are valuable intermediates in the synthesis of polymers and other advanced materials . The structural versatility of furan derivatives allows for the creation of materials with tailored properties.

Agrochemical Applications

The compound's derivatives are being investigated for their potential as agrochemicals, particularly as herbicides or fungicides. The furan moiety is known to exhibit phytotoxicity against certain plant species, suggesting that methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate may contribute to the development of environmentally friendly agricultural products.

4.1. Antimycobacterial Activity

A study evaluated the antimycobacterial activity of several furan derivatives, including those derived from methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate. The findings indicated that specific substitutions on the furan ring significantly enhanced activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications .

4.2. Synthesis Optimization

Research focused on optimizing the synthesis conditions for palladium-catalyzed reactions involving methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate revealed that varying ligands and solvents could lead to improved yields and selectivity in product formation . This optimization is crucial for scaling up reactions for industrial applications.

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimycobacterial agentsEnhanced activity with specific substitutions
Synthetic ChemistryRegioselective α-alkylationModerate to good yields achieved
Material SciencePrecursor for multifunctional materialsFormation of diepoxides and butenolides
Agrochemical PotentialPotential herbicides/fungicidesPhytotoxicity observed in certain derivatives

Mechanism of Action

The mechanism of action of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interfere with iron homeostasis in mycobacteria, making it a potential candidate for developing new antimycobacterial agents . The furan ring and phenyl group play crucial roles in its biological activity, allowing it to interact with various enzymes and proteins.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • In contrast, the methoxycarbonyl group in the target compound may balance electron withdrawal and steric effects, influencing solubility and stability.
  • Bulkier Substituents: Derivatives such as Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate () demonstrate increased steric hindrance, which could limit reaction efficiency but enhance selectivity in drug design.

Biological Activity

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate is characterized by its furan ring, which is a common structural motif in many bioactive compounds. The presence of the methoxycarbonyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to antimicrobial and anticancer effects. The exact mechanism remains under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can significantly impede bacterial growth.

Table 1: Antimicrobial Activity of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer assays. Studies have reported cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The compound's ability to induce apoptosis in cancer cells may be a key factor in its anticancer activity.

Table 2: Cytotoxicity of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Cell LineIC50 (µg/mL)
HeLa25
HepG230
Vero50

Case Studies

  • Study on Antimycobacterial Activity : A recent study evaluated the efficacy of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity, with an IC50 value comparable to established antitubercular drugs, indicating its potential as a lead compound for further development in tuberculosis treatment .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines. The results indicated that the compound selectively inhibited cancer cell proliferation while exhibiting minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic strategies are employed for Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Esterification : Reacting the parent carboxylic acid (e.g., 5-(2-carboxyphenyl)furan-2-carboxylic acid) with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
  • Cross-Coupling : Suzuki-Miyaura coupling to introduce the 2-(methoxycarbonyl)phenyl group onto the furan ring, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., DMF, 80°C) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. Key signals include the furan ring protons (δ 6.5–7.5 ppm) and methoxycarbonyl groups (δ 3.8–4.0 ppm for OCH₃) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (furan ring) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 261.0764 for C₁₄H₁₂O₅) .

Q. How does the methoxycarbonyl group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The methoxycarbonyl group acts as a meta-directing electron-withdrawing group. Computational studies (DFT, B3LYP/6-31G*) show decreased electron density at the furan ring’s 4-position, favoring electrophilic attack at the 5-position. Experimental validation via nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives .

Q. What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from competing pathways:
  • Oxidative Addition : Pd⁰ to Pd²⁺ with aryl halides.
  • Transmetalation : Boronic acid transfer to Pd.
  • Reductive Elimination : C–C bond formation.
    Contradictions in yields (e.g., 40% vs. 70%) are resolved by optimizing ligand choice (e.g., SPhos vs. XPhos) and solvent polarity (THF > DMF) .

Q. How can computational modeling predict biological activity against enzyme targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulates binding to cyclooxygenase-2 (COX-2) or cytochrome P450. The methoxycarbonyl group’s orientation affects hydrogen bonding with Arg120 (PDB: 1CX2) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Handling Data Contradictions

Q. How to resolve conflicting reports on antimicrobial efficacy?

  • Methodological Answer :
  • Assay Standardization : Use CLSI/MIC guidelines with Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922).
  • Control for Stability : HPLC monitoring confirms no degradation during testing (e.g., pH 7.4, 37°C).
  • Structural Analogs : Compare with 5-phenylfuran-2-carboxylate derivatives (), where electron-withdrawing groups reduce activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.